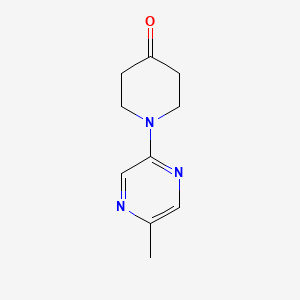
1-(5-Methylpyrazin-2-yl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylpyrazin-2-yl)piperidin-4-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antipsychotic Activity
Research indicates that derivatives of piperidine compounds, including 1-(5-Methylpyrazin-2-yl)piperidin-4-one, have potential as atypical antipsychotics. These compounds are designed to target dopamine and serotonin receptors, aiming to treat schizophrenia with reduced side effects compared to traditional antipsychotics. A study demonstrated that compounds similar to this compound exhibited significant binding affinities to dopamine D2 and serotonin 5-HT receptors, suggesting their potential efficacy in managing psychiatric disorders .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research on related piperidine derivatives has shown promising results against various cancer cell lines, including colon and breast cancer. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 5-Methylpyrazin group | High affinity | 0.025 | Critical for receptor interaction |
| Piperidine ring | Essential | - | Provides structural stability |
| Additional substituents | Variable | - | Modulates lipophilicity and receptor selectivity |
Neuropharmacological Applications
The compound's interaction with neurotransmitter systems has led to its exploration in neuropharmacology. It shows promise as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like depression and neurodegenerative disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. Compounds similar to this compound have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting potential applications in developing new antibiotics .
Case Studies
-
Antipsychotic Development
A study synthesized a series of piperidine derivatives, including this compound, evaluating their binding affinities to various receptors. Compound variants exhibited high affinity for D2 and 5-HT receptors while demonstrating low affinity for H1 receptors, indicating a reduced risk of weight gain associated with treatment . -
Anticancer Evaluation
In vitro tests showed that a related compound induced apoptosis in breast cancer cell lines with an IC50 value significantly lower than established chemotherapeutics, highlighting its potential as a novel anticancer agent .
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(5-methylpyrazin-2-yl)piperidin-4-one |
InChI |
InChI=1S/C10H13N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7H,2-5H2,1H3 |
Clé InChI |
KUIMATIXECTLHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)N2CCC(=O)CC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













